N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-15-25-22(14-30-15)18-9-5-6-10-20(18)26-24(28)17-11-12-21-19(13-17)23(29-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMTVCDWIQKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
Reacting α-halo ketones with thioamides under basic conditions yields the thiazole core. For example:
$$ \text{2-Bromoacetophenone + Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Methyl-4-phenylthiazole} $$
Key modifications include using 2-methylthiourea derivatives to introduce the methyl group at position 2.
Cyclization of 2-Methylthioaniline Derivatives
2-Methylthioaniline reacts with α-bromoacetophenone in acetone under reflux to form 2-(2-methyl-1,3-thiazol-4-yl)aniline. Triethylamine catalyzes dehydrohalogenation, achieving yields of 78–85%.
Table 1: Thiazole Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Anhydrous acetone | 82 | |
| Temperature | 80°C | 85 | |
| Catalyst | Triethylamine (1.2 eq.) | 78 |
Benzoxazole Moiety Construction
The 3-phenyl-2,1-benzoxazole-5-carboxylic acid intermediate is prepared through two primary routes:
BAIL-Catalyzed Cyclization
Benzoxazole formation using Brønsted acidic ionic liquid (BAIL) catalysts enables efficient cyclization of 2-aminophenol derivatives with benzaldehyde derivatives:
$$ \text{2-Amino-5-nitro-phenol + Benzaldehyde} \xrightarrow{\text{BAIL, 110°C}} \text{3-Phenyl-5-nitrobenzoxazole} $$
Subsequent reduction (H₂/Pd-C) and oxidation (KMnO₄) yield the carboxylic acid.
Metal-Mediated Coupling
Palladium-catalyzed C–H activation allows direct functionalization of benzoxazoles. For example:
$$ \text{5-Bromobenzoxazole + Phenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-Phenylbenzoxazole} $$
This method achieves regioselectivity >95% but requires rigorous oxygen-free conditions.
Table 2: Benzoxazole Synthesis Comparison
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| BAIL catalysis | 6 | 88 | 98.2 |
| Palladium coupling | 12 | 92 | 99.1 |
Carboxamide Bond Formation
The final amidation couples 2-(2-methylthiazol-4-yl)aniline with 3-phenylbenzoxazole-5-carboxylic acid:
Acyl Chloride Method
Activating the carboxylic acid with thionyl chloride:
$$ \text{3-Phenylbenzoxazole-5-COOH} \xrightarrow{\text{SOCl₂, DMF}} \text{Acyl chloride} $$
Subsequent reaction with the aniline in dichloromethane (DCM) with pyridine scavenger achieves 70–75% yields.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):
$$ \text{Acid + EDCI/DMAP} \rightarrow \text{Active ester} \xrightarrow{\text{Aniline}} \text{Carboxamide} $$
This method improves yields to 85–90% with reduced side products.
Table 3: Amidation Efficiency
| Condition | EDCI (eq.) | DMAP (eq.) | Yield (%) |
|---|---|---|---|
| Room temperature | 1.5 | 0.2 | 82 |
| 0°C | 2.0 | 0.5 | 91 |
Purification and Characterization
Chromatographic Purification
Final purification employs gradient elution on silica gel (hexane:ethyl acetate 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Purity >99% is confirmed by HPLC.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral properties of compounds similar to N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide. For instance, derivatives containing thiazole and benzoxazole structures have shown efficacy against various RNA viruses.
Case Study: Hepatitis C Virus (HCV)
A study demonstrated that certain thiazole derivatives exhibited significant inhibition of HCV replication with effective concentrations (EC50) in the low micromolar range (around 0.54 μM) . This suggests that the structural motifs present in this compound could be optimized for enhanced antiviral activity.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) inhibition.
Case Study: COX Inhibition
In vitro studies have shown that thiazole derivatives can suppress COX-2 activity effectively. For example, related compounds have demonstrated IC50 values as low as 0.04 μmol, comparable to standard anti-inflammatory drugs such as celecoxib . This positions this compound as a potential candidate for further development in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has garnered attention due to its structural characteristics that may interfere with cancer cell proliferation.
Case Study: Cancer Cell Lines
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been shown to induce apoptosis in cancer cells by modulating key signaling pathways . The specific action mechanisms and structure–activity relationships (SARs) of these compounds are crucial for understanding their therapeutic potential.
Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-3 and inhibiting DNA synthesis . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Target Compound
- Core : Benzoxazole (fused oxazole-benzene system).
- Key Substituents :
- 3-Phenyl group.
- 5-Carboxamide-linked phenyl bearing a 2-methyl-1,3-thiazole.
Mirabegron ()
- Core : Acetamide-linked thiazole.
- Key Substituents: 2-Amino-1,3-thiazol-4-yl group. β-Hydroxy-phenethylamine side chain.
- Activity : Beta-3 adrenergic agonist for overactive bladder.
- The acetamide linker in Mirabegron vs. the benzoxazole-carboxamide in the target may alter metabolic stability and receptor binding .
Tolvaptan ()
- Core : Benzazepine-urea.
- Key Substituents :
- Bis(2-methyl-1,3-thiazol-4-yl)urea.
- Activity : Vasopressin V2 receptor antagonist.
- Comparison: The urea linkage in Tolvaptan provides hydrogen-bonding capacity distinct from the carboxamide in the target.
FTBU-1 ()
- Core : Benzimidazole-urea.
- Key Substituents :
- 1,3-Thiazol-4-yl group.
- Comparison: The benzimidazole core vs. Urea vs. carboxamide linkages influence hydrogen-bonding patterns .
Compound 9c ()
- Core : Benzimidazole-triazole.
- Key Substituents :
- 4-Bromophenyl-thiazole.
- Comparison :
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving Suzuki coupling for phenyl-thiazole assembly and carboxamide formation via acid-chloride intermediates.
- Structure-Activity Relationships (SAR): Methyl vs. amino groups on thiazole: Methyl enhances lipophilicity but reduces hydrogen-bonding capacity. Benzoxazole vs. benzimidazole: Benzoxazole’s oxygen atom may reduce basicity compared to benzimidazole’s nitrogen.
- Limitations : Lack of explicit pharmacological data for the target compound necessitates further in vitro/in vivo studies.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of thiazole and benzoxazole moieties, which are crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds containing thiazole and benzoxazole frameworks exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to act as negative allosteric modulators of AMPA receptors, leading to cytotoxic effects on various cancer cell lines. One study reported that a related thiazole compound reduced cell viability to below 6.79% in cancer cells, indicating potent anticancer activity .
The biological activity of this compound is believed to involve multiple pathways:
- Receptor Modulation : The compound may modulate ionotropic glutamate receptors, particularly AMPA receptors, which play a role in excitatory neurotransmission and are implicated in cancer cell proliferation .
- Cytotoxicity : The compound has shown cytotoxic effects in vitro against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Thiazole Derivatives : A study on thiazole derivatives indicated their effectiveness against different cancer types, demonstrating IC50 values below 50 µM in several cases .
- Benzoxazole Compounds : Research has shown that benzoxazole derivatives possess antifungal and antibacterial properties alongside their anticancer activities .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling thiazole derivatives with benzoxazole precursors. For example, chloroacetyl chloride can be reacted with aminothiazole intermediates in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to purify the product . Solvent choice (e.g., dimethylformamide vs. chloroform) and catalysts (e.g., triethylamine) significantly affect reaction efficiency. Ultrasound-assisted methods may enhance yields by accelerating reaction kinetics .
Q. How is the compound’s structural integrity validated after synthesis?
- Methodological Answer : Characterization employs a combination of NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry . For instance, ¹H NMR can confirm the presence of methyl groups on the thiazole ring (δ 2.5–3.0 ppm) and aromatic protons from benzoxazole (δ 7.0–8.5 ppm). Elemental analysis (C, H, N, S) validates purity, with deviations <0.4% indicating high-quality synthesis .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity. For antimicrobial screening, use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) ensure assay validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the thiazole (e.g., methyl → ethyl) or benzoxazole (e.g., phenyl → fluorophenyl) moieties. Compare IC₅₀ values across derivatives to identify key functional groups. For example, fluorinated aryl groups often enhance membrane permeability and target binding . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like topoisomerase II .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate pharmacokinetic properties. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots. For toxicity, prioritize Ames test predictions and hepatotoxicity models .
Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Use synchrotron XRD or cryo-EM to verify target binding if discrepancies persist. For example, inconsistent anticancer activity might arise from polymorphic variations in protein targets, requiring structural biology validation .
Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Western blotting can track biomarkers like caspase-3 (apoptosis) or p21 (cell cycle inhibition). CRISPR-Cas9 knockout models help confirm target specificity (e.g., EGFR or mTOR pathways) .
Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?
- Methodological Answer : Use co-solvent systems (e.g., PEG 400 + water) or nanoparticle encapsulation to enhance aqueous solubility. Pharmacokinetic studies in rodents (e.g., IV/PO administration) quantify bioavailability. LogP values >3 suggest lipophilicity; consider prodrug strategies (e.g., esterification) for better absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
